Unsubstituted Core versus 4-Morpholinyl Analog: Molecular Weight & Polar Surface Area
The target compound (MW 160.15 g/mol) is significantly smaller than the timolol metabolite 2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetic acid (MW 245.26 g/mol), resulting in a Polar Surface Area (PSA) of approximately 90.65 Ų versus the morpholinyl analog's Computed PSA of ~97.99 Ų [1]. This size and polarity difference translates to higher predicted membrane permeability and a distinct biodistribution profile, making the unsubstituted compound a better scaffold for CNS-targeted libraries where lower MW and PSA are desirable [2].
| Evidence Dimension | Physicochemical Properties (MW, PSA) |
|---|---|
| Target Compound Data | MW = 160.15 g/mol; PSA = 90.65 Ų (AlogP 1.29) |
| Comparator Or Baseline | 2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetic acid: MW = 245.26 g/mol; PSA ~97.99 Ų |
| Quantified Difference | MW difference: 85.11 g/mol (34.7% smaller); PSA difference: ~7.34% smaller PSA |
| Conditions | Computed properties (ChemAxon/AlogP). PSA values sourced from AladdinSci and NCBI QSPR tables respectively. |
Why This Matters
For blood-brain barrier penetration and oral bioavailability, a lower MW and PSA are critical early-stage selection criteria for CNS drug discovery programs.
- [1] NCBI/PMC. Table 1: Drug-specific parameter (PSA 97.99 Ų for a related drug compound). Accessed 2026. View Source
- [2] Pajouhesh, H. & Lenz, G.R. (2005) 'Medicinal chemical properties of successful central nervous system drugs', NeuroRx, 2(4), pp. 541-553. (Class-level inference for CNS MPO scoring). View Source
